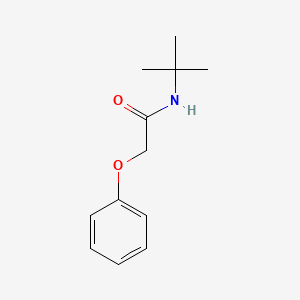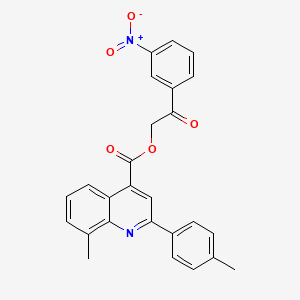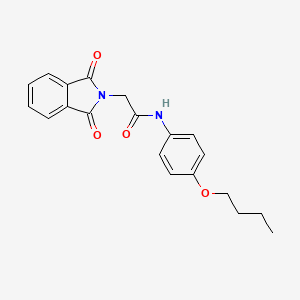
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a dimethylamino-benzylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine typically involves a multi-step process:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with 2-Chlorobenzyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form the 2-chlorobenzyl-substituted piperazine.
Formation of the Benzylidene Moiety: The final step involves the condensation of the 2-chlorobenzyl-substituted piperazine with 4-dimethylaminobenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Aplicaciones Científicas De Investigación
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-methylamino-benzylidene)-amine
- (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-ethylamino-benzylidene)-amine
Uniqueness
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2-chlorobenzyl and dimethylamino-benzylidene groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H25ClN4 |
|---|---|
Peso molecular |
356.9 g/mol |
Nombre IUPAC |
4-[(E)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H25ClN4/c1-23(2)19-9-7-17(8-10-19)15-22-25-13-11-24(12-14-25)16-18-5-3-4-6-20(18)21/h3-10,15H,11-14,16H2,1-2H3/b22-15+ |
Clave InChI |
VNUOLMATLPCKQO-PXLXIMEGSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11989243.png)

![N'-[(3,5-dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11989257.png)
![N'-(2-thienylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11989264.png)
![N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide](/img/structure/B11989266.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989275.png)
![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11989283.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11989305.png)


![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989334.png)
